molecular formula C9H9Br B106209 1-Allyl-3-bromobenzene CAS No. 18257-89-1

1-Allyl-3-bromobenzene

Cat. No. B106209
CAS RN: 18257-89-1
M. Wt: 197.07 g/mol
InChI Key: WORZVRJVRZBWMZ-UHFFFAOYSA-N
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Description

1-Allyl-3-bromobenzene is a compound that can be synthesized through various chemical reactions involving bromobenzene derivatives. It is a molecule that consists of a bromobenzene ring substituted with an allyl group at the third position. This compound is of interest due to its potential applications in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of 1-Allyl-3-bromobenzene can be achieved through the alkylation of bromobenzene with allyl-containing reagents. For instance, the alkylation of bromobenzene on zeolite H-USY using allyl alcohol and allyl acetate as alkylating agents has been shown to produce allyl bromobenzene derivatives, including 1-Allyl-3-bromobenzene . Additionally, the one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been developed to efficiently synthesize 3-methyleneindan-1-ols, which are structurally related to 1-Allyl-3-bromobenzene .

Molecular Structure Analysis

The molecular structure of 1-Allyl-3-bromobenzene is characterized by the presence of a bromine atom attached to the benzene ring, which significantly influences the electronic properties of the molecule. The presence of the allyl group contributes to the reactivity of the compound, allowing for further functionalization. Although the exact structure of 1-Allyl-3-bromobenzene is not detailed in the provided papers, related compounds such as 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene have been synthesized and characterized, suggesting that similar methodologies could be applied to study the structure of 1-Allyl-3-bromobenzene .

Chemical Reactions Analysis

1-Allyl-3-bromobenzene can undergo various chemical reactions due to the presence of the reactive allyl group and the bromine atom. For example, the allyl group can participate in nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with allyl alcohol to give allyl ether derivatives . The bromine atom also allows for further halogenation reactions, as demonstrated in the synthesis of dibromobenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Allyl-3-bromobenzene are influenced by the bromine and allyl substituents on the benzene ring. These substituents affect the molecule's adsorption properties, reactivity, and selectivity in chemical reactions . The spectroscopic properties, such as IR and Raman spectra, can be investigated using computational methods like DFT calculations, as shown in the study of 1-bromo-3-fluorobenzene . These properties are essential for understanding the behavior of 1-Allyl-3-bromobenzene in various chemical environments and for its identification and characterization in the laboratory.

Scientific Research Applications

Alkylation on Zeolites

1-Allyl-3-bromobenzene can be synthesized through the alkylation of bromobenzene on zeolites. A study by Van der Beken et al. (2005) explored the alkylation of bromobenzene and toluene on zeolite H-USY using allyl alcohol and allyl acetate as alkylating agents. This process resulted in the formation of allyl bromobenzene, among other products, highlighting the potential of 1-allyl-3-bromobenzene in zeolite-based reactions.

Cross-Coupling Chemistry

The cross-coupling of benzylic and allylic bromides, including 1-allyl-3-bromobenzene, is an area of interest. Crawforth et al. (2004) demonstrated efficient Stille cross-coupling of allylic and benzylic bromides using a palladium-based precatalyst. This methodology is significant in the synthesis of complex molecules where 1-allyl-3-bromobenzene could be a key intermediate.

Hepatotoxicity Studies

While studying hepatotoxicity, 1-allyl-3-bromobenzene has been used as a comparative agent. For instance, Nostrant et al. (1978) examined liver cell regeneration after damage induced by bromobenzene and allyl alcohol, highlighting the differing effects of these compounds on liver regeneration.

Reaction Modeling and Catalysis

Another application involves reaction modeling and catalysis. Van der Beken et al. (2005) again studied the alkylation of bromobenzene with allyl acetate on zeolite H-USY, providing insights into the molecular kinetics and reaction mechanisms relevant to the formation of 1-allyl-3-bromobenzene.

Synthesis of Difluoromethyl-substituted Compounds

1-Allyl-3-bromobenzene can be involved in the synthesis of difluoromethyl-substituted compounds. Fujita et al. (2014) described a two-step synthesis involving ortho-heterosubstituted bromobenzenes, where 1-allyl-3-bromobenzene could be a potential starting material.

Heck Arylation Catalyzed by Nanoparticles

Pd(0) nanoparticles have been used to catalyze the Heck arylation of allyl alcohol, with 1-allyl-3-bromobenzene serving as a reactant. Tarnowicz et al. (2017) demonstrated this process, indicating the potential of 1-allyl-3-bromobenzene in nanoparticle-catalyzed reactions.

Safety And Hazards

1-Allyl-3-bromobenzene should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .

Future Directions

The future directions of 1-Allyl-3-bromobenzene research could involve its application in the synthesis of natural products. The Brown Allylation, which is used in its synthesis, can be applied to furnish valuable intermediates and versatile building blocks in the synthesis of complex natural products . This makes it a valuable compound in the field of organic chemistry .

properties

IUPAC Name

1-bromo-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORZVRJVRZBWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496816
Record name 1-Bromo-3-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-bromobenzene

CAS RN

18257-89-1
Record name 1-Bromo-3-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-bromobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Maegawa, M Waki, A Umemoto, T Shimada… - Tetrahedron, 2013 - Elsevier
We report an efficient synthetic approach for well-designed organic-bridged alkoxysilanes, which allow the formation of highly functional organosilica hybrids under mild sol–gel …
Number of citations: 11 www.sciencedirect.com
M Scheepstra - 2016 - research.tue.nl
The retinoid X receptor (RXR) is a nuclear receptor whose activity is influenced via the class of compounds closely related to 9-cis-retinoic acid (9cRA). The putative endogenous ligand …
Number of citations: 2 research.tue.nl

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